molecular formula C24H21NO4S2 B5475646 (5Z)-3-(furan-2-ylmethyl)-5-[[3-(3-phenoxypropoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-3-(furan-2-ylmethyl)-5-[[3-(3-phenoxypropoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B5475646
M. Wt: 451.6 g/mol
InChI Key: HORAAURPPLGLOQ-JWGURIENSA-N
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Description

(5Z)-3-(furan-2-ylmethyl)-5-[[3-(3-phenoxypropoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(furan-2-ylmethyl)-5-[[3-(3-phenoxypropoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps. One common method includes the condensation of a furan-2-ylmethyl ketone with a thiosemicarbazide to form a thiazolidinone intermediate. This intermediate is then reacted with 3-(3-phenoxypropoxy)benzaldehyde under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography. The choice of catalysts and solvents would be critical to ensure the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(furan-2-ylmethyl)-5-[[3-(3-phenoxypropoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxypropoxy group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in ethanol under reflux conditions.

    Substitution: Sodium methoxide in methanol at elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of thiazolidinone derivatives with altered functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, (5Z)-3-(furan-2-ylmethyl)-5-[[3-(3-phenoxypropoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has shown potential as an antimicrobial agent. Studies have indicated its effectiveness against a range of bacterial and fungal pathogens.

Medicine

In the medical field, this compound is being investigated for its anticancer properties. Preliminary research suggests that it may inhibit the growth of certain cancer cell lines by inducing apoptosis.

Industry

Industrially, this compound could be used in the development of new pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a valuable starting material for the synthesis of active ingredients.

Mechanism of Action

The mechanism of action of (5Z)-3-(furan-2-ylmethyl)-5-[[3-(3-phenoxypropoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to disrupt cell membrane integrity, leading to cell lysis. In anticancer research, the compound appears to induce apoptosis through the activation of caspase pathways and the inhibition of key signaling proteins involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Benzylamine derivatives: Used in the synthesis of various pharmaceuticals.

    Dichloroanilines: Employed in the production of dyes and herbicides.

Uniqueness

What sets (5Z)-3-(furan-2-ylmethyl)-5-[[3-(3-phenoxypropoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one apart is its unique combination of functional groups, which confer a wide range of biological activities. Its ability to undergo diverse chemical reactions also makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(5Z)-3-(furan-2-ylmethyl)-5-[[3-(3-phenoxypropoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4S2/c26-23-22(31-24(30)25(23)17-21-11-5-12-29-21)16-18-7-4-10-20(15-18)28-14-6-13-27-19-8-2-1-3-9-19/h1-5,7-12,15-16H,6,13-14,17H2/b22-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORAAURPPLGLOQ-JWGURIENSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCOC2=CC=CC(=C2)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OCCCOC2=CC=CC(=C2)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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